(5-Aminopyridin-3-yl)methanol
Overview
Description
(5-Aminopyridin-3-yl)methanol is an organic compound with the molecular formula C6H8N2O It is characterized by the presence of an amino group at the 5-position and a hydroxymethyl group at the 3-position of a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: (5-Aminopyridin-3-yl)methanol can be synthesized through several methods. One common method involves the reduction of 5-amino-nicotinic acid methyl ester using lithium aluminium tetrahydride in tetrahydrofuran. The reaction is carried out at temperatures ranging from 0°C to 20°C for approximately 21 hours. The reaction mixture is then quenched, acidified, and basified to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: (5-Aminopyridin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminium hydride are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 5-amino-3-pyridinecarboxaldehyde or 5-amino-3-pyridinecarboxylic acid.
Reduction: Formation of 5-amino-3-pyridinemethane.
Substitution: Formation of various substituted pyridines depending on the substituent used.
Scientific Research Applications
(5-Aminopyridin-3-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its role in drug development.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of (5-Aminopyridin-3-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The hydroxymethyl group can participate in various biochemical pathways, influencing the compound’s overall biological activity. Detailed studies on its mechanism of action are ongoing and may reveal more specific pathways and targets.
Comparison with Similar Compounds
- 3-Amino-5-hydroxymethylpyridine
- 3-Pyridinemethanol, 5-amino
- 3-Aminopyridine-5-methanol
Comparison: (5-Aminopyridin-3-yl)methanol is unique due to the specific positioning of the amino and hydroxymethyl groups on the pyridine ring. This unique structure imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of the hydroxymethyl group at the 3-position allows for specific interactions in biochemical pathways that may not be possible with other similar compounds .
Properties
IUPAC Name |
(5-aminopyridin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKQMHEDPXLDUJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1N)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00652164 | |
Record name | (5-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443649-18-1 | |
Record name | (5-Aminopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00652164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-aminopyridin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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